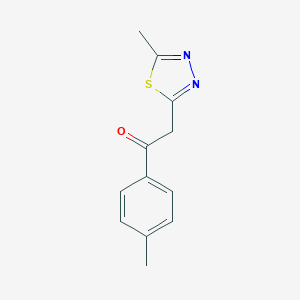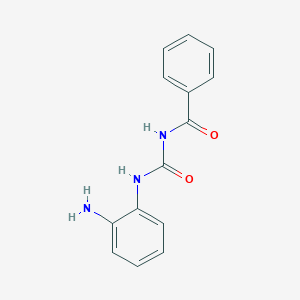![molecular formula C38H29N B282109 5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene, also known as Pentaphenylazaspiro[2.6]nona-4,6,8-triene (PAT), is a novel organic compound with unique structural and functional properties. This compound has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mecanismo De Acción
The mechanism of action of PAT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. PAT has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PAT has been found to modulate the expression of various genes involved in cancer cell growth, angiogenesis, and metastasis. It has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. In addition, PAT has been found to induce autophagy (self-digestion) in cancer cells, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PAT in lab experiments include its high potency and selectivity against cancer cells, as well as its relatively low toxicity compared to other anticancer drugs. However, the limitations of using PAT include its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
1. Development of more efficient and scalable synthesis methods for PAT.
2. Investigation of the pharmacokinetics and pharmacodynamics of PAT in preclinical models.
3. Evaluation of the potential synergistic effects of PAT with other anticancer agents.
4. Development of PAT-based drug delivery systems for targeted cancer therapy.
5. Exploration of the potential applications of PAT in other fields, such as materials science and organic electronics.
In conclusion, 5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-trienezaspiro[2.6]nona-4,6,8-triene is a promising organic compound with unique structural and functional properties. Its potential applications in medicinal chemistry, materials science, and organic electronics make it a subject of significant interest for future research. Further studies are needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in vivo.
Métodos De Síntesis
PAT can be synthesized via a multistep process involving the reaction of cyclohexanone with aniline, followed by the condensation with benzaldehyde and subsequent cyclization. This method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
PAT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PAT has been found to possess antimicrobial, antiviral, and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C38H29N |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
5,6,7,8,9-pentakis-phenyl-4-azaspiro[2.6]nona-4,6,8-triene |
InChI |
InChI=1S/C38H29N/c1-6-16-28(17-7-1)33-34(29-18-8-2-9-19-29)36(31-22-12-4-13-23-31)38(26-27-38)39-37(32-24-14-5-15-25-32)35(33)30-20-10-3-11-21-30/h1-25H,26-27H2 |
Clave InChI |
FWSNMNMPHSOLDB-UHFFFAOYSA-N |
SMILES |
C1CC12C(=C(C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1CC12C(=C(C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)






![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)